molecular formula C9H9BrN2O3 B8677856 2-Bromo-N-ethyl-5-nitro-benzamide

2-Bromo-N-ethyl-5-nitro-benzamide

Cat. No.: B8677856
M. Wt: 273.08 g/mol
InChI Key: MDZPWLZWLAYWEA-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-5-nitro-benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core structure substituted with bromo and nitro functional groups, which are common pharmacophores in the development of bioactive molecules. Benzamide-based compounds are frequently investigated for their potential biological activities. For instance, research on related benzamide-substituted compounds has demonstrated their utility as key intermediates in the synthesis of more complex structures, such as Mannich bases, which are often screened for antimicrobial properties . The structural motifs present in this compound—specifically the bromo and nitro substituents on the aromatic ring—make it a valuable building block for further chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions, to create diverse libraries of compounds for drug discovery efforts. Benzamides as a class have shown significant pharmacological importance; a prominent example is Amisulpride, an antipsychotic drug that is a benzamide derivative . This highlights the relevance of the benzamide scaffold in creating therapeutically active agents. This compound is supplied for research purposes only. It is strictly intended for use in laboratory settings and is not certified for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

2-bromo-N-ethyl-5-nitrobenzamide

InChI

InChI=1S/C9H9BrN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

MDZPWLZWLAYWEA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : 2-Bromo-N-ethyl-5-nitro-benzamide has been studied for its potential as an inhibitor of various enzymes, which is critical in drug development. The nitro group enhances its biological activity through redox reactions, making it a candidate for therapeutic applications against diseases involving enzyme dysregulation.
  • Anti-inflammatory and Anticancer Properties : Similar compounds have demonstrated anti-inflammatory and anticancer activities. Research indicates that this compound may exhibit similar properties, potentially modulating pathways involved in inflammation and cancer cell proliferation.

2. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.
  • Building Block for Complex Molecules : The structural features of this compound enable its use as a building block for synthesizing other biologically active compounds.
Application AreaDescriptionReferences
Enzyme InhibitionPotential inhibitor of enzymes relevant in drug development; enhances biological activity.
Anti-inflammatoryMay possess anti-inflammatory properties similar to related compounds.
Anticancer ActivityInvestigated for anticancer effects; may induce apoptosis in cancer cells.
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.

Case Studies

Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various benzamide derivatives on cyclooxygenase enzymes. Results indicated that structural modifications similar to those in this compound could enhance inhibitory effects on these enzymes, which are crucial in inflammatory responses.

Case Study 2: Anticancer Potential
Research explored the anticancer potential of nitro-substituted benzamides, suggesting that compounds with similar structures could induce apoptosis through mechanisms such as cell cycle arrest. This aligns with findings related to this compound's potential therapeutic applications.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 2-Bromo-N-ethyl-5-nitro-benzamide and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (C2), NO₂ (C5), N-Et C₉H₉BrN₂O₃ ~287.08 (estimated) Ortho bromine and para nitro; ethyl amide enhances lipophilicity.
5-Bromo-2-chloro-N-ethylbenzamide Br (C5), Cl (C2), N-Et C₉H₉BrClNO 262.53 Dual halogens (Br and Cl); chloro as a better leaving group than nitro.
3-Bromo-5-nitrobenzamide (CAS 54321-80-1) Br (C3), NO₂ (C5) C₇H₅BrN₂O₃ 245.03 Meta-substituted bromine; no alkyl amide, reducing steric hindrance.
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide Br (C2), NO₂ (C5), OMe (C2'), Acetamide C₉H₉BrN₂O₄ 289.08 Methoxy group increases polarity; acetamide vs. ethyl amide alters LogP.
4-Bromo-N-ethyl-5-methoxy-2-nitrobenzenamine Br (C4), NO₂ (C2), OMe (C5), N-Et C₉H₁₀BrN₂O₃ 283.10 Methoxy (electron-donating) counterbalances nitro’s electron withdrawal.

Physicochemical Properties

  • Melting Points: Brominated analogs generally exhibit higher melting points than chlorinated ones due to stronger van der Waals forces.
  • Lipophilicity (LogP) : The ethyl amide in this compound likely reduces LogP compared to bulkier groups (e.g., acetamide in : LogP = 1.7) .
  • Reactivity : The nitro group’s electron-withdrawing nature makes the benzene ring less reactive toward electrophilic substitution but may enhance stability in radical reactions. In contrast, chloro-substituted analogs (e.g., 5-Bromo-2-chloro-N-ethylbenzamide) are more reactive in nucleophilic substitutions .

Key Research Findings

Halogen Effects : Iodo derivatives (e.g., 3j, 3m) exhibit higher yields and melting points than bromo analogs, likely due to enhanced intermolecular interactions .

Amide Group Influence : Ethyl amides balance lipophilicity and solubility, making them preferable in drug design over bulkier groups (e.g., acetamide in ) .

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on conformational stability .
  • Hammett Analysis : Correlate σ^- values of substituents (Br, NO2_2) with reaction rates to quantify electronic contributions .

How can conflicting solubility data in polar aprotic solvents be resolved for this compound?

Advanced Research Question
Discrepancies often stem from polymorphic forms or hydrate formation:

  • DSC/TGA : Identify melting points and dehydration events. Compare with XRPD patterns to detect polymorphs .
  • Solubility Screening : Use a solvent gradient (e.g., DMSO:water) with nephelometry to quantify solubility thresholds .

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